1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid
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Overview
Description
1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring substituted with a phenylmethoxycarbonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of homocysteine thiolactone with formaldehyde, followed by derivatization with isobutyl chloroformate in the presence of pyridine as a catalyst . This method involves liquid-liquid extraction and gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of the compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazinane ring to a thiazolidine ring.
Substitution: The phenylmethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid can be compared with other thiazinane derivatives and similar heterocyclic compounds:
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the phenylmethoxycarbonyl group, leading to different chemical properties and applications.
1,3-Thiazinane-4-carboxylic acid: Another related compound with a different substitution pattern, affecting its reactivity and biological activity.
Indole derivatives: Although structurally different, indole derivatives share some biological activities, such as antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-12(16)11-9-20(18)7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFDJCGLHBEVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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